2,4-Dichloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide, often referred to as compound 1 or 918013 in the primary research article [], is a small-molecule inhibitor of the enzyme Autotaxin (ATX). It was discovered through a high-throughput screening effort aimed at identifying novel ATX inhibitors []. ATX is a lysophospholipase D that plays a crucial role in various physiological and pathological processes, including cancer progression, by generating the lipid signaling molecule lysophosphatidic acid (LPA) [].
While the primary research article does not explicitly detail the molecular structure of 2,4-Dichloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide, it does provide insights based on computational modeling. The researchers employed computational docking studies and site-directed mutagenesis to investigate the interaction of this compound with ATX. Their findings suggest that 2,4-Dichloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide targets the hydrophobic pocket of ATX, effectively blocking access to the enzyme's active site [].
2,4-Dichloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide functions as a competitive inhibitor of ATX []. This means that it directly competes with the enzyme's substrate, lysophosphatidylcholine-like substrate fluorogenic substrate 3 (FS-3), for binding to the active site. By occupying the active site, this compound prevents ATX from hydrolyzing FS-3 and producing LPA [].
The competitive nature of inhibition was confirmed through kinetic studies demonstrating that increasing concentrations of the compound increased the apparent Km value for the FS-3 substrate without affecting the Vmax of the reaction [].
In vitro and in vivo studies were conducted to assess the pharmacological properties of 2,4-Dichloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide. The compound exhibited potent inhibition of ATX activity in enzyme assays and effectively reduced the invasion of A2058 human melanoma cells in vitro []. Furthermore, it significantly diminished the colonization of lung metastases by B16-F10 murine melanoma cells in a mouse model [].
Importantly, the compound displayed selectivity for ATX and did not demonstrate agonist or antagonist effects on LPA receptors or inhibitory activity against other related enzymes, such as nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes NPP6 and NPP7 []. These findings highlight its potential as a specific and effective inhibitor of ATX activity in biological systems.
The primary research [] specifically investigated the application of 2,4-Dichloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide in the context of cancer. The study demonstrated that this compound effectively inhibited the invasion of melanoma cells in vitro and reduced lung metastasis formation in vivo. These findings suggest that targeting ATX with 2,4-Dichloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide may serve as a promising strategy for inhibiting cancer progression and metastasis.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2